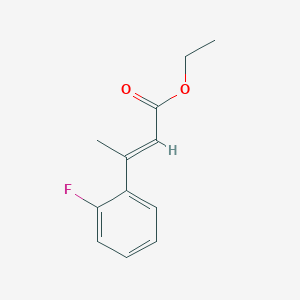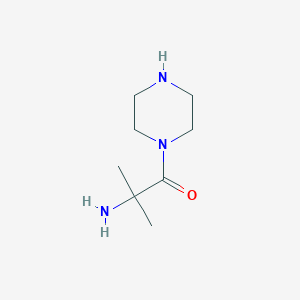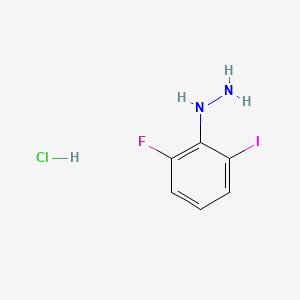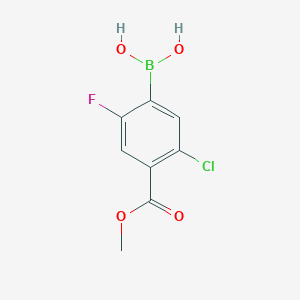![molecular formula C13H13ClO3 B13459859 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The presence of a chlorophenyl group and a carboxylic acid functional group in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction typically requires specific conditions, such as the use of a mercury lamp, which can be technically challenging and difficult to scale up .
Analyse Chemischer Reaktionen
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, carboxylic acids can be converted to acyl chlorides using reagents like phosphorus (V) chloride (PCl5), phosphorus (III) chloride (PCl3), or sulfur dichloride oxide (SOCl2) . These acyl chlorides are more reactive and can be used as intermediates in the synthesis of other organic compounds. Additionally, carboxylic acids can undergo further oxidation to produce carbon dioxide, especially in the presence of strong oxidizing agents like potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of sp3-rich and strained bicyclic scaffolds, which are often used as bio-isosteres in medicinal chemistry . These scaffolds can improve the solubility, activity, and conformational restriction of lead compounds, making them attractive for drug development . In biology and medicine, the compound’s unique structure allows it to interact with specific molecular targets, potentially leading to the development of new therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorophenyl group and the carboxylic acid functional group allows the compound to form specific interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid can be compared with other similar bicyclic compounds, such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share similar bicyclic structures, their chemical properties and reactivity can differ significantly due to variations in ring size and functional groups. For example, bicyclo[2.2.1]heptane, also known as norbornane, has a different ring strain and steric interactions compared to bicyclo[2.1.1]hexane . These differences can influence their suitability for various applications in chemistry and biology.
Eigenschaften
Molekularformel |
C13H13ClO3 |
|---|---|
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c1-12-6-13(7-12,11(15)16)10(17-12)8-2-4-9(14)5-3-8/h2-5,10H,6-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
XXHLVPGRSCBZHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)






![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)



![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
